![molecular formula C14H10ClN3OS B1607514 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol CAS No. 685542-51-2](/img/structure/B1607514.png)
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol
Overview
Description
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Mechanism of Action
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of JAKs, 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol can reduce the activity of immune cells and prevent the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol has been shown to have several biochemical and physiological effects. This compound can reduce the activity of immune cells and prevent the release of pro-inflammatory cytokines. It can also reduce the production of antibodies and prevent the activation of T cells. In addition, 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol can reduce the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol in lab experiments is its specificity for JAKs. This compound can selectively inhibit the activity of JAKs without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity. High doses of 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol. One direction is to study the potential use of this compound in the treatment of other autoimmune diseases and hematological malignancies. Another direction is to study the potential use of this compound in combination with other drugs to enhance its therapeutic effects. In addition, future studies could focus on developing new synthetic methods for 4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol and exploring its potential applications in other areas of scientific research.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol has been extensively studied for its potential applications in various areas of scientific research. This compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been studied for its potential use in the treatment of hematological malignancies such as leukemia and lymphoma.
properties
IUPAC Name |
6-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-12(11-6-7-16-14(20)17-11)13(18-19-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMAFFSFSCPOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C3=CC=NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372576 | |
Record name | 4-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(4-Chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol | |
CAS RN |
685542-51-2 | |
Record name | 4-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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